molecular formula C9H6FLiN2O2 B2949310 Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197062-40-9

Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2949310
CAS No.: 2197062-40-9
M. Wt: 200.1
InChI Key: ZFVQQOBYBUWOFU-UHFFFAOYSA-M
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Description

Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This particular compound features a lithium ion, a fluorine atom, and a methyl group attached to the benzimidazole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the lithium ion but shares the benzimidazole core.

    1-Methyl-1H-benzo[d]imidazole-2-carboxylate: Similar structure but without the fluorine atom.

    Lithium benzo[d]imidazole-2-carboxylate: Similar structure but without the fluorine and methyl groups.

Uniqueness

Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the lithium ion, fluorine atom, and methyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

lithium;5-fluoro-1-methylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.Li/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVQQOBYBUWOFU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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